8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Brand Name: Vulcanchem
CAS No.: 72232-25-8
VCID: VC2632614
InChI: InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2
SMILES: C1CC2=C(CNC1)C=C(C=C2)N
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

CAS No.: 72232-25-8

Cat. No.: VC2632614

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine - 72232-25-8

Specification

CAS No. 72232-25-8
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine
Standard InChI InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2
Standard InChI Key DAEJBLXGXUDKSD-UHFFFAOYSA-N
SMILES C1CC2=C(CNC1)C=C(C=C2)N
Canonical SMILES C1CC2=C(CNC1)C=C(C=C2)N

Introduction

Synthesis and Preparation

Reduction of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

The primary synthetic route to obtain 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves the reduction of its nitro analog, 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This reduction reaction typically employs hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction mechanism involves the sequential reduction of the nitro group (-NO2) to an amino group (-NH2), often proceeding through nitroso and hydroxylamine intermediates. This synthetic approach is advantageous as it offers a straightforward pathway to convert the readily available nitro compound to the desired amino derivative while maintaining the integrity of the benzazepine core structure.

Alternative reducing agents for this transformation may include iron or zinc in acidic conditions, sodium borohydride with transition metal catalysts, or hydrazine with Raney nickel. The choice of reducing agent and reaction conditions can be optimized based on considerations such as yield, selectivity, functional group tolerance, and scale of synthesis. Care must be taken to control reaction conditions to prevent over-reduction or unwanted side reactions that could affect other functional groups or structural features of the molecule.

Alternative Synthetic Routes

Chemical Reactions and Properties

Reactivity of the Amino Group

Applications in Research

Medicinal Chemistry

Analytical Methods

Spectroscopic Characterization

The spectroscopic characterization of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is essential for confirming its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's structural features. In the 1H NMR spectrum, the amino protons typically appear as a broad singlet in the range of δ 3.5-5.0 ppm, while the aromatic protons of the benzene ring show characteristic signals in the δ 6.5-7.5 ppm region, with the exact chemical shifts influenced by the electron-donating effect of the amino group. The protons of the seven-membered azepine ring would exhibit more complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm), reflecting their different chemical environments within the ring structure.

Infrared (IR) spectroscopy would show characteristic absorption bands for the primary aromatic amine, including N-H stretching vibrations around 3300-3500 cm-1 and C-N stretching around 1250-1350 cm-1. Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated molecular mass and fragmentation patterns providing additional structural confirmation. These spectroscopic methods, combined with techniques such as UV-visible spectroscopy, can provide comprehensive characterization of the compound and distinguish it from its precursors and related derivatives.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine and separating it from potential impurities or synthetic byproducts. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound, typically employing a C18 reverse-phase column with a mobile phase consisting of acetonitrile/water gradients. UV detection at wavelengths characteristic of aromatic amines (around 240-280 nm) would enable sensitive detection of the compound. The amino group would influence the compound's retention time compared to its nitro precursor, generally resulting in decreased retention on reverse-phase columns due to the increased polarity of the amino functionality.

Thin-Layer Chromatography (TLC) provides a simpler method for monitoring reactions and conducting preliminary purity assessments, with visualization methods such as UV light or ninhydrin staining being effective for detecting amino-containing compounds. Gas Chromatography-Mass Spectrometry (GC-MS) might also be employed for analysis, although derivatization of the amino group may be necessary to improve the compound's volatility and chromatographic behavior. The development of validated analytical methods is essential for ensuring the quality and consistency of this compound for research applications.

Comparison with Related Compounds

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) involving 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine and related compounds provides valuable insights for rational drug design and optimization. The presence of the amino group at the 8-position, compared to other substituents such as nitro, methoxy, or halogen groups, significantly influences the compound's electronic properties, hydrogen-bonding capabilities, and three-dimensional shape. These factors, in turn, impact how the molecule interacts with biological targets and its resulting pharmacological activities. Systematic comparison of the biological activities of various benzazepine derivatives with different substituents at the 8-position could reveal important patterns regarding which structural features are optimal for specific therapeutic applications.

Structural FeaturePotential Effect on Activity
Amino group at 8-positionEnhanced hydrogen bonding; increased nucleophilicity; potential for further derivatization
Nitro group at 8-positionElectron-withdrawing effects; potential for bioreduction; different receptor interactions
Ring size (7-membered vs. 6 or 8)Altered conformational flexibility and binding geometry
Degree of saturation in azepine ringChanges in rigidity, planarity, and 3D shape
N-substitution on azepine nitrogenModified basicity; altered pharmacokinetic properties; potential for additional interactions

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